sodium 2-[(trifluoroacetyl)amino]benzoate
Description
Sodium 2-[(trifluoroacetyl)amino]benzoate is a sodium salt derivative of benzoic acid, featuring a trifluoroacetylated amino group at the ortho position of the aromatic ring. The trifluoroacetyl group (CF₃CO–) introduces strong electron-withdrawing effects, which can enhance metabolic stability and influence solubility.
Properties
IUPAC Name |
sodium;2-[(2,2,2-trifluoroacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3.Na/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15;/h1-4H,(H,13,16)(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOPDVOORYKWIZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC(=O)C(F)(F)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[(trifluoroacetyl)amino]benzoate typically involves a multi-step reaction process. One common method includes the following steps :
Acetylation: The initial step involves the acetylation of anthranilic acid with acetic anhydride.
Amidation: The acetylated product is then reacted with ammonium acetate at elevated temperatures (220°C) to form the trifluoroacetamido derivative.
Neutralization: The final step involves neutralizing the trifluoroacetamido derivative with sodium hydroxide to obtain the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: sodium 2-[(trifluoroacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetamido group.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 2-(2,2,2-trifluoroacetamido)benzoic acid and sodium ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine can yield an amide derivative.
Hydrolysis: The major products are 2-(2,2,2-trifluoroacetamido)benzoic acid and sodium ions.
Scientific Research Applications
Applications in Chemistry
Sodium 2-[(trifluoroacetyl)amino]benzoate serves as an important building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : It acts as a precursor for various trifluoromethyl-substituted benzoates and other derivatives, facilitating the development of more complex organic structures.
- Reagent in Reactions : The compound is employed in reactions involving nucleophilic substitutions and coupling reactions, significantly contributing to the field of synthetic organic chemistry .
Biological Applications
The biological applications of this compound are particularly noteworthy:
- Enzyme Inhibition Studies : This compound is used in studying enzyme inhibition mechanisms due to its ability to form stable complexes with enzymes, thus providing insights into enzyme kinetics and interactions .
- Drug Development : It has been investigated for its potential role in developing inhibitors for specific biological targets, including receptors involved in various diseases. The trifluoroacetyl group enhances binding affinity and specificity towards these targets, making it a valuable scaffold for drug design .
Medical Applications
In the medical field, this compound has shown promise in:
- Therapeutic Agents : Research indicates that compounds containing the trifluoroacetyl moiety can act as effective therapeutic agents against conditions such as cancer and inflammation. The ability to modify the compound's structure allows for the development of targeted therapies .
- Pharmacological Probes : It serves as a lead compound for developing pharmacological probes that can modulate biological pathways involved in disease states, particularly in cancer research .
Industrial Applications
The industrial applications of this compound include:
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties, such as enhanced stability and reactivity, which are essential for various industrial processes .
- Materials Science : Its incorporation into materials can lead to improved performance characteristics, making it valuable in the development of advanced materials .
Table 1: Summary of Applications
| Application Area | Specific Uses | Impact |
|---|---|---|
| Chemistry | Building block for complex synthesis | Facilitates organic reactions |
| Biology | Enzyme inhibition studies | Insights into enzyme interactions |
| Medicine | Drug development | Potential therapeutic agents |
| Industry | Specialty chemicals production | Enhanced material properties |
Table 2: Case Studies
Mechanism of Action
The mechanism of action of sodium 2-[(trifluoroacetyl)amino]benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and stability. This interaction can modulate biochemical pathways, making the compound valuable in drug design and development .
Comparison with Similar Compounds
Sulfonylurea-Based Methyl Benzoate Herbicides ()
Several methyl benzoate derivatives with sulfonylurea substituents are widely used as herbicides. Key examples include:
| Compound Name | Substituent Group | Application | Key Properties |
|---|---|---|---|
| Metsulfuron methyl ester | 4-Methoxy-6-methyl-1,3,5-triazinyl sulfonylurea | Herbicide | Low water solubility (ester form) |
| Triflusulfuron methyl ester | 4-(Dimethylamino)-6-trifluoroethoxy-triazinyl | Herbicide | Enhanced lipophilicity (CF₃ group) |
| Sodium 2-[(trifluoroacetyl)amino]benzoate | Trifluoroacetyl amino | Unknown (likely pharmaceutical) | High water solubility (sodium salt) |
Structural and Functional Differences:
- Backbone and Solubility : The sodium salt form of the target compound confers higher water solubility compared to methyl esters like metsulfuron, which are designed for slow release in agricultural settings .
- Functional Groups: Sulfonylurea herbicides rely on urea-linked heterocyclic groups (e.g., triazinyl or pyrimidinyl) for acetylcholinesterase inhibition. In contrast, the trifluoroacetyl amino group in the target compound may serve as a protective moiety in peptide synthesis or as a metabolic stabilizer in drug design .
- Electron Effects : The CF₃ group in both triflusulfuron and the target compound enhances resistance to enzymatic degradation, but the absence of a sulfonylurea bridge in the latter limits herbicidal activity .
Sodium 2-(3,4,5-Trihydroxybenzoyloxy)Acetate ()
This sodium salt features a gallic acid-derived substituent (trihydroxybenzoyloxy) and is used in pharmaceuticals and material science.
| Property | This compound | Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate |
|---|---|---|
| Core Structure | Benzoate sodium salt | Acetate sodium salt |
| Key Substituent | Trifluoroacetyl amino | Trihydroxybenzoyloxy |
| Solubility | High (ionic sodium form) | High (polar hydroxy groups) |
| Applications | Likely drug intermediate | Antioxidant, agrochemicals, polymers |
Functional Contrasts:
- Bioactivity : The trihydroxybenzoyl group offers antioxidant properties via radical scavenging, whereas the trifluoroacetyl group may improve drug half-life by reducing oxidative metabolism .
- Synthetic Utility : Both sodium salts are valuable in formulation due to solubility, but the target compound’s fluorine content could enable unique interactions in receptor binding .
Research Findings and Implications
- Fluorine’s Role : The CF₃ group’s electronegativity and lipophilicity align with trends in fluorinated pharmaceuticals (e.g., Celecoxib), supporting hypotheses about its use in drug design .
Biological Activity
Sodium 2-[(trifluoroacetyl)amino]benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, modified with a trifluoroacetyl group. The presence of the trifluoroacetyl moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, studies indicate that benzoate derivatives can inhibit D-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism, potentially enhancing N-methyl-D-aspartate receptor (NMDAR) activity .
- Antioxidant Properties : this compound exhibits antioxidant properties, reducing oxidative stress in various cellular models. This effect has been linked to improved cognitive function in preclinical studies involving models of Alzheimer's disease .
- Modulation of Neurotransmitter Systems : By influencing neurotransmitter systems, particularly through the enhancement of glutamate signaling, this compound may have implications for treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
Case Study: Cognitive Function Improvement
In a randomized double-blind placebo-controlled trial, sodium benzoate (a related compound) demonstrated significant improvements in cognitive function among patients with mild cognitive impairment. The study found that participants receiving higher doses showed better performance on cognitive assessments compared to the placebo group, suggesting a potential role for this compound in neuroprotection and cognitive enhancement .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties against certain bacterial strains. This activity is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
